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Compound Name: Enpiroline

Cat. No.: B142286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the antimalarial

agent enpiroline. By presenting detailed crystallographic data, experimental methodologies,

and logical workflows, this document aims to facilitate a deeper understanding of the structural

underpinnings of this potent therapeutic agent, aiding in the rational design of novel analogues

and a more profound comprehension of its mechanism of action.

Crystallographic Data of Enpiroline
The three-dimensional structure of enpiroline was elucidated using X-ray crystallography,

revealing a complex and informative molecular arrangement.[1][2] The key crystallographic

parameters have been summarized in the table below for clarity and comparative analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b142286?utm_src=pdf-interest
https://www.benchchem.com/product/b142286?utm_src=pdf-body
https://www.benchchem.com/product/b142286?utm_src=pdf-body
https://www.benchchem.com/product/b142286?utm_src=pdf-body
https://journals.asm.org/doi/pdf/10.1128/aac.33.7.1081
https://pubmed.ncbi.nlm.nih.gov/2782859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Chemical Formula C₁₉H₁₈F₆N₂O

Molecular Weight 404.3 g/mol

Crystal System Monoclinic

Space Group P2₁/a

Unit Cell Dimensions

a 9.454 ± 0.004 Å

b 18.908 ± 0.008 Å

c 10.300 ± 0.004 Å

α 90°

β 96.55 ± 0.03°

γ 90°

Unit Cell Volume (V) 1829.2 Å³

Molecules per Unit Cell (Z) 4

Calculated Density (D_c) 1.46 g/cm³

Radiation Source CuKα (λ = 1.54178 Å)

Absorption Coefficient (μ) 11.49 cm⁻¹

Final R-factor 8.7% for 1,798 reflections

Table 1: Crystallographic Data for Enpiroline.[1][2]

The crystal structure analysis revealed that the phenyl and pyridine rings of the enpiroline
molecule are twisted relative to each other by approximately 18 degrees.[2] A significant

feature of the molecular conformation is an intramolecular hydrogen bond between the aliphatic

nitrogen and oxygen atoms, with an N-O distance of 2.80 Å.[1][2] Furthermore, the molecules

are linked by intermolecular hydrogen bonds between the aliphatic nitrogen and oxygen atoms
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of adjacent molecules, suggesting a potential mode of interaction with a common receptor site.

[1][2]

Experimental Protocols
The determination of the crystal structure of enpiroline involved a series of well-established

crystallographic techniques. While a detailed, step-by-step protocol is not available in the

provided literature, the key experimental stages can be inferred from the published data.[1][2]

1. Crystallization: Single crystals of enpiroline suitable for X-ray diffraction were grown. The

specific solvent system and crystallization conditions (e.g., temperature, concentration,

method) would have been optimized to yield high-quality crystals.

2. X-ray Data Collection: A single crystal was mounted on a goniometer and irradiated with

monochromatic X-rays, in this case, CuKα radiation.[1][2] The diffraction data, consisting of the

positions and intensities of the diffracted X-ray beams, were collected at room temperature.[2]

3. Structure Solution and Refinement: The collected diffraction data were used to solve the

crystal structure. This process involves determining the phases of the structure factors, which

leads to an initial electron density map of the molecule. The atomic positions were then refined,

and hydrogen atoms were located. The final refinement of the structural model resulted in an

R-factor of 8.7%, indicating a good agreement between the observed and calculated structure

factors.[2] The atomic scattering factors used in the refinement were incorporated in the

SHELXTL software package.[1]

Visualizing the Workflow and Molecular
Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been

generated using the Graphviz DOT language.
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Experimental workflow for determining the crystal structure of enpiroline.
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Enpiroline is a chiral molecule, and the crystallographic study was performed on a racemic

mixture of its enantiomers.[1][2] The analysis revealed that one enantiomer of enpiroline has a

conformation that superimposes well with quinine, while the other enantiomer aligns better with

quinidine, suggesting that both may possess antimalarial activity.[1][2]
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Relationship between enpiroline enantiomers and their structural analogues.

Signaling Pathways
The precise mechanism of action of quinoline-containing antimalarial agents like enpiroline is

not yet fully elucidated.[1] Consequently, a specific signaling pathway directly modulated by

enpiroline has not been identified. Further research is required to uncover the molecular

targets and signaling cascades affected by this class of drugs to better understand their

therapeutic effects and potential for resistance development.

This guide provides a foundational understanding of the crystal structure of enpiroline, offering

valuable data and procedural insights for the scientific community. The elucidation of this

structure is a critical step towards the development of more effective antimalarial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142286#crystal-structure-of-enpiroline-and-its-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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